molecular formula C17H20N2O3S2 B5179023 N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5179023
M. Wt: 364.5 g/mol
InChI Key: NYGRBJCEKQAGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as SMT-717, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs called sulfonyl-containing compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth and the suppression of inflammatory responses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in lab experiments is its ability to cross the blood-brain barrier, making it useful for studying the central nervous system. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves the reaction of N-methyl-N-phenyl-2-thiophenecarboxamide with piperidine-1-sulfonyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

N-methyl-N-phenyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to cross the blood-brain barrier and act on the central nervous system.

properties

IUPAC Name

N-methyl-N-phenyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-18(14-8-4-2-5-9-14)17(20)16-12-15(13-23-16)24(21,22)19-10-6-3-7-11-19/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGRBJCEKQAGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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